1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine is a bicyclic organic compound belonging to the naphthyridine family. It features a fused ring structure that includes a saturated tetrahydro segment and a nitrogen-containing heterocycle. The compound is characterized by its molecular formula and a molecular weight of approximately 148.20 g/mol. It is primarily utilized in medicinal chemistry and has garnered interest for its potential biological activities.
This compound can be synthesized through various chemical reactions involving naphthyridine derivatives. It has been studied extensively in the context of drug development and synthetic organic chemistry.
1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine is classified as:
The synthesis of 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine can be achieved through several methods:
For example, one common method involves the reaction of 7-methyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine with cyclic amines in ethanol under reflux conditions. The reaction typically yields high purity products after recrystallization.
The molecular structure of 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine can be represented as follows:
Cc1ccc2CCCNc2n1
The compound has the following structural data:
HBWCJMBLUCNJIS-UHFFFAOYSA-N
This structure features a bicyclic arrangement with a nitrogen atom in the heterocyclic ring.
1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine participates in various chemical reactions:
Common reagents for these reactions include:
The products formed from these reactions exhibit diverse biological properties and applications.
The mechanism of action for 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in certain biochemical pathways.
Research indicates that compounds within the naphthyridine class may exhibit significant activity against various pathogens and could influence neurotransmitter systems due to their structural similarity to known neuroactive substances.
1-Methyl-1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific uses:
Its diverse applications highlight its importance in both research and industrial settings.
Classical approaches to the tetrahydronaphthyridine core rely on Grignard-mediated cyclizations and acid/base-catalyzed condensations. The foundational synthesis of related tetrahydropyridine structures dates to Ziering and colleagues' 1947 work, where phenylmagnesium bromide reacted with 1-methyl-4-piperidinone to form MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)—a structurally analogous scaffold. This exemplifies the ketone-amine cyclization strategy fundamental to early methodologies [7].
For 2,7-naphthyridine systems, Friedländer condensations between 2-aminonicotinaldehyde derivatives and ketones were historically employed. However, these routes suffer from limited regiochemical control and require harsh reaction conditions (strong acids/bases, elevated temperatures), complicating purification and reducing yields. As noted in integrin mimetic syntheses, such conditions frequently degrade sensitive functional groups, making them impractical for advanced intermediates [5] [6]. A notable side reaction occurs during Boc-protected tetrahydronaphthyridine functionalization, where deprotonation triggers Boc migration to exocyclic methyl groups instead of the desired phosphorylation. This underscores the nucleophilic susceptibility of these scaffolds under basic conditions [5] [6].
Table 1: Challenges in Traditional Cyclization Approaches
Reaction Type | Limitations | Reported Yield Range |
---|---|---|
Grignard Cyclization | Limited substrate scope; requires anhydrous conditions | 40-65% |
Friedländer Condensation | Regiochemical unpredictability; functional group incompatibility | 20-45% |
Boc-Protected Lithiation | Competing N→C Boc migration blocking further functionalization | <30% |
Modern strategies leverage tandem multicomponent reactions to streamline access to polysubstituted 2,7-naphthyridinones—key precursors to saturated derivatives. A breakthrough methodology employs Reissert-type activation, intramolecular nucleophilic addition, and oxidative dehydrogenation in a single pot. This sequence starts with nicotinamide salt activation (e.g., 6a), followed by coupling with arylethanones (e.g., acetophenone, 7a) under strong base conditions [4].
Critical to this method is the base optimization. Weak bases (K₂CO₃, Na₂CO₃, NEt₃) fail to promote the reaction, while sodium tert-butoxide maximizes yields (44% initial, improved to 68% with modifications). The reaction proceeds through a Reissert adduct, which undergoes spontaneous cyclization via intramolecular nucleophilic attack and air oxidation to deliver 2,7-naphthyridin-1(7H)-ones (e.g., 8a). This scaffold is readily reduced to the tetrahydro-2,7-naphthyridine framework [4].
Table 2: Base Optimization in Multicomponent Naphthyridinone Synthesis
Base | Conversion Efficiency | Product Yield (%) |
---|---|---|
K₂CO₃ | Negligible | <5 |
Na₂CO₃ | Negligible | <5 |
Cs₂CO₃ | Low | 10-15 |
NEt₃ | Low | 10-15 |
NaO* t*-Bu | High | 44 (initial) → 68 |
This metal-free approach constructs the C9–C10 bond and installs C8 substituents in a single operation, demonstrating superior efficiency over stepwise routes. The methodology enabled synthesis of complex analogs like Lophocladine A derivatives (e.g., 9), underscoring its utility for bioactive molecule development [4].
Current literature reveals limited direct applications of transition metal catalysis specifically for 1-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine synthesis. Earlier attempts to prepare 2,7-naphthyridinones via transition metal-catalyzed annulation of nicotinamides with alkynes achieved ≤33% yields—significantly lower than modern multicomponent methods [4]. The inherent challenges include:
Despite these limitations, the Reissert-multicomponent approach (Section 1.2) outperforms metal-catalyzed paths in both yield and functional group tolerance. Future developments might explore direct C–H activation at C3 or C4 positions of preformed tetrahydro-2,7-naphthyridine cores, though this remains unrealized in current literature [4].
Controlling stereochemistry in tetrahydro-2,7-naphthyridines presents unique challenges due to potential conformational flexibility and the presence of multiple chiral centers. In MPTP synthesis (a model tetrahydropyridine), the final product is typically racemic, as the Ziering cyclization lacks stereoselectivity [7].
Modern advances appear in related 1,8-naphthyridine systems. The Horner-Wadsworth-Emmons (HWE) olefination of phosphonate 7 with aldehyde 5 achieves 94:5 diastereoselectivity, attributed to chelation-controlled addition. This stereoselectivity is preserved through diimide-mediated reduction (using benzenesulfonyl hydrazide) and global deprotection to furnish fluoropyrrolidine 6—an arginine mimetic incorporating the saturated naphthyridine core. Crucially, palladium-catalyzed hydrogenation was incompatible due to defluorination via Tsuji-Trost elimination, necessitating the diimide approach [5] [6].
Key stereochemical considerations:
Table 3: Stereochemical Control Strategies in Naphthyridine Synthesis
Strategy | Application | Stereochemical Outcome |
---|---|---|
Chelation-Controlled HWE | Olefination of phosphonate 7 with aldehyde 5 | 94:5 dr |
Diimide Reduction | Hydrogenation of allylic fluorides | Retention of configuration |
iPrMgCl-Mediated Phosphorylation | N-Phosphorylation of amine 11 | Prevents enolization side reactions |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3